molecular formula C19H18Cl2N2O2 B14589848 1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione CAS No. 61327-86-4

1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione

Katalognummer: B14589848
CAS-Nummer: 61327-86-4
Molekulargewicht: 377.3 g/mol
InChI-Schlüssel: XSRKWLPUOSXRRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione is a chemical compound known for its significant applications in various fields, including medicine and industry. This compound is characterized by its unique structure, which includes two chloroethyl groups and a diphenylimidazolidine core. It is often studied for its potential therapeutic properties and its role in chemical synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione typically involves the reaction of 2-chloroethylamine with diphenylimidazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methylene dichloride, and at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to maximize yield and purity. Advanced techniques such as continuous flow reactors may be used to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway.

Wissenschaftliche Forschungsanwendungen

1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione has been extensively studied for its applications in:

Wirkmechanismus

The mechanism of action of 1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione involves its ability to form interstrand crosslinks in DNA. This prevents DNA replication and transcription, leading to cell death. The compound targets specific molecular pathways, including the inhibition of DNA repair enzymes, which enhances its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable intermediates and its effectiveness in various applications make it a valuable compound in both research and industrial contexts .

Eigenschaften

CAS-Nummer

61327-86-4

Molekularformel

C19H18Cl2N2O2

Molekulargewicht

377.3 g/mol

IUPAC-Name

1,3-bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C19H18Cl2N2O2/c20-11-13-22-17(24)19(15-7-3-1-4-8-15,16-9-5-2-6-10-16)23(14-12-21)18(22)25/h1-10H,11-14H2

InChI-Schlüssel

XSRKWLPUOSXRRP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2CCCl)CCCl)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.